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Compound of Interest

Compound Name: 2-Methyleicosane

Cat. No.: B074224

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) spectral data for 2-methyleicosane, a branched-chain
alkane. The information presented herein is intended to support research and development
activities where the identification and characterization of this and similar long-chain
hydrocarbons are critical.

Mass Spectrometry Data

Mass spectrometry of 2-methyleicosane is typically performed using gas chromatography-
mass spectrometry (GC-MS) with electron ionization (EIl). The resulting mass spectrum is
characterized by a molecular ion peak and a series of fragment ions that are indicative of the
compound's structure.

Key Mass Spectral Data

The electron ionization mass spectrum of 2-methyleicosane exhibits a molecular ion peak
(M+) at m/z 296, corresponding to its molecular weight.[1][2] The fragmentation pattern is
characteristic of a long-chain alkane with branching at the second carbon.
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m/z Relative Intensity (%) Assignment
43 100 [C3H7]*

57 95 [CaHo]*

71 60 [CsH11]*

85 40 [CeHa3]*
296 5 [M]*

Note: The relative intensities are approximate and can vary slightly depending on the
instrument and experimental conditions. The table is based on data from the NIST Mass
Spectrometry Data Center.[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

The analysis of 2-methyleicosane is effectively achieved using GC-MS, which combines the
separation capabilities of gas chromatography with the detection power of mass spectrometry.

[3]
Instrumentation:

e Gas Chromatograph: Equipped with a capillary column (e.g., DB-1 or equivalent nonpolar
polysiloxane).

o Mass Spectrometer: Capable of electron ionization (EI) and quadrupole or ion trap mass
analysis.

GC Parameters:
« Injection Mode: Splitless or split injection.
e Injector Temperature: 250 °C.

e Carrier Gas: Helium at a constant flow rate.
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e Oven Temperature Program:
o Initial temperature: 60 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 300 °C.
o Final hold: 10 minutes at 300 °C.

MS Parameters:

lonization Mode: Electron lonization (El) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules. For 2-methyleicosane, both *H and 3C NMR provide valuable structural
information. While publicly available, high-resolution spectra for 2-methyleicosane are limited,
the following sections provide expected chemical shifts based on the known ranges for
alkanes.[3]

Predicted *H NMR Spectral Data

The *H NMR spectrum of 2-methyleicosane is expected to show signals in the aliphatic region
(6 0.8-1.6 ppm). The signals for the protons on the long, unbranched portion of the chain will
overlap significantly, forming a broad multiplet.
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Predicted Chemical

Proton Environment _ Multiplicity Integration
Shift (ppm)

CHs (C1) ~0.88 Doublet 3H

CHs (on C2) ~0.85 Doublet 3H

CHz (chain) ~1.25 Broad Multiplet ~34H

CH (C2) ~1.55 Multiplet 1H

Predicted *C NMR Spectral Data

The 13C NMR spectrum of 2-methyleicosane will display distinct signals for the methyl,
methylene, and methine carbons. The chemical shifts are sensitive to the local electronic
environment.

Carbon Environment Predicted Chemical Shift (ppm)
CHs (C1) ~22.7

CHs (on C2) ~19.8

CH (C2) ~34.5

CH:2 (C3) ~39.2

CH: (C4) ~27.5

CHz (chain interior) ~29.7

CHz (terminal region) ~31.9, ~22.7

Experimental Protocol: NMR Spectroscopy

Instrumentation:

 NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is
recommended for better signal dispersion, especially for the overlapping methylene signals
in the *H NMR spectrum.
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Sample Preparation:

e Solvent: Deuterated chloroform (CDCls) is a common solvent for nonpolar compounds like 2-
methyleicosane.

e Concentration: 5-10 mg of the sample dissolved in ~0.5 mL of the deuterated solvent.

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (0 ppm).

Acquisition Parameters (Typical):
e 'H NMR:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: 0-10 ppm.
o Number of Scans: 16-64.
o Relaxation Delay: 1-2 seconds.
e 13C NMR:
o Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more, as the *3C nucleus is less sensitive.
o Relaxation Delay: 2-5 seconds.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a compound like
2-methyleicosane.

Caption: Workflow for the spectral characterization of 2-methyleicosane.
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Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic data and
the structural features of 2-methyleicosane.

Caption: Relationship between spectral data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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